molecular formula C9H13Cl3N2 B12718346 1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride CAS No. 93116-08-6

1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride

Cat. No.: B12718346
CAS No.: 93116-08-6
M. Wt: 255.6 g/mol
InChI Key: XHTTZHYCXIXSHZ-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2HCl It is a derivative of hydrazine and is characterized by the presence of two chlorine atoms and a methyl group attached to a phenethyl group

Preparation Methods

The synthesis of 1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride involves several steps. One common method includes the reaction of 2,4-dichlorophenylacetone with hydrazine hydrate in the presence of a suitable solvent and catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride can be compared with other hydrazine derivatives, such as:

  • 1-(2,4-Dichlorophenyl)hydrazine hydrochloride
  • 1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine
  • 1-(2,4-Dichlorophenyl)hydrazine

These compounds share similar structural features but differ in their specific substituents and chemical properties.

Properties

CAS No.

93116-08-6

Molecular Formula

C9H13Cl3N2

Molecular Weight

255.6 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)propan-2-ylhydrazine;hydrochloride

InChI

InChI=1S/C9H12Cl2N2.ClH/c1-6(13-12)4-7-2-3-8(10)5-9(7)11;/h2-3,5-6,13H,4,12H2,1H3;1H

InChI Key

XHTTZHYCXIXSHZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1)Cl)Cl)NN.Cl

Origin of Product

United States

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